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Compound of Interest

Compound Name: Dioleyl phosphatidylserine

Cat. No.: B12818498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

formulation, characterization, and application of 1,2-dioleoyl-sn-glycero-3-phospho-L-serine

(DOPS) containing liposomes for drug delivery.

Introduction
Liposomes are versatile, self-assembled vesicles composed of a lipid bilayer enclosing an

aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic

drugs make them ideal carriers for targeted drug delivery.[1][2] The inclusion of anionic

phospholipids like DOPS can significantly influence the physicochemical properties and

biological interactions of liposomes. The negatively charged headgroup of DOPS can enhance

encapsulation of certain drugs, modulate interaction with cells, and serve as a recognition

signal for specific cell types, such as macrophages.[3] This makes DOPS-containing liposomes

particularly interesting for applications in cancer therapy, immunotherapy, and the delivery of

anti-inflammatory agents.

Key Applications of DOPS Liposomes
Targeted Drug Delivery to Tumors: The tumor microenvironment often contains a high

population of tumor-associated macrophages (TAMs). The exposed phosphatidylserine on

the surface of DOPS liposomes can act as an "eat-me" signal, leading to preferential uptake

by these macrophages, thereby concentrating the therapeutic payload in the tumor vicinity.[3]
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Anti-inflammatory Therapy: Macrophages play a crucial role in inflammation. Targeting these

cells with DOPS liposomes carrying anti-inflammatory drugs can be an effective strategy to

modulate the inflammatory response.

Enhanced Cellular Uptake: The negative charge imparted by DOPS can influence the

interaction of liposomes with the cell membrane, in some cases leading to enhanced cellular

uptake through various endocytic pathways.[4]

Delivery of Hydrophilic and Amphiphilic Drugs: The unique properties of DOPS can improve

the encapsulation efficiency of certain water-soluble and amphiphilic drugs.[5]

Quantitative Data Summary
The following tables summarize typical physicochemical properties and in vitro performance of

DOPS-containing liposomes.

Table 1: Physicochemical Characterization of DOPS-Containing Liposomes
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Liposome
Compositio
n (molar
ratio)

Drug
Average
Diameter
(nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

DOPC:DOPS

(9:1)
Doxorubicin 125 ± 5 < 0.2 -35 ± 4 ~85

DOPC:DOPS

:Cholesterol

(4:1:1)

Cisplatin 140 ± 8 < 0.15 -28 ± 5 ~60

DSPC:DOPS:

Cholesterol

(7:2:1)

Doxorubicin 110 ± 6 < 0.2 -42 ± 6 >90[6]

Soy

PC:Cholester

ol:DOPS

(6:3:1)

Generic

Hydrophilic

Drug

202.6 < 0.3 -34.8 >95[7]

Cationic

Lipid:DOPS

(1:1)

siRNA 150 ± 10 < 0.25 +15 ± 3 ~90

Data are representative and can vary based on the specific preparation method and

experimental conditions.

Table 2: In Vitro Drug Release from DOPS Liposomes
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Liposome
Composition

Drug
Release at 24h
(%) (pH 7.4)

Release at 24h
(%) (pH 5.5)

Release Model

DOPC:DOPS

(9:1)
Doxorubicin ~20 ~45 Higuchi

DOPC:DOPS:Ch

olesterol (4:1:1)
Cisplatin ~30 ~55 First-Order

DSPC:DOPS:Ch

olesterol (7:2:1)
Doxorubicin ~15 ~30

Korsmeyer-

Peppas

Release kinetics are highly dependent on the lipid composition, drug properties, and the

release medium.[8][9]

Experimental Protocols
Protocol for Preparation of DOPS Liposomes by Thin-
Film Hydration and Extrusion
This protocol describes the preparation of unilamellar DOPS-containing liposomes

encapsulating a hydrophilic drug (e.g., Doxorubicin) using the thin-film hydration method

followed by extrusion.[6]

Materials:

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)

Cholesterol

Chloroform and Methanol (analytical grade)

Drug to be encapsulated (e.g., Doxorubicin hydrochloride)

Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Round-bottom flask
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Rotary evaporator

Water bath sonicator

Mini-extruder

Polycarbonate membranes (e.g., 100 nm pore size)

Dialysis tubing (for purification)

Procedure:

Lipid Film Formation:

1. Weigh the desired amounts of DOPC, DOPS, and cholesterol (e.g., in a 4:1:1 molar ratio)

and dissolve them in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

2. Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above

the lipid transition temperature (e.g., 40-50°C).

3. Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin,

uniform lipid film on the inner surface of the flask.

4. Continue to dry the film under high vacuum for at least 2 hours to remove any residual

solvent.

Hydration and Liposome Formation:

1. Prepare a solution of the hydrophilic drug in the hydration buffer at the desired

concentration.

2. Add the drug solution to the flask containing the dry lipid film. The volume should be

sufficient to achieve the desired final lipid concentration.

3. Hydrate the lipid film by rotating the flask in the water bath at a temperature above the lipid

transition temperature for 1-2 hours. This will cause the lipid film to swell and form

multilamellar vesicles (MLVs).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12818498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. To facilitate the formation of a homogenous suspension, the flask can be gently agitated or

sonicated in a bath sonicator for a few minutes.

Size Reduction by Extrusion:

1. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g.,

100 nm).

2. Equilibrate the extruder to a temperature above the lipid transition temperature.

3. Load the MLV suspension into one of the syringes of the extruder.

4. Pass the liposome suspension through the membrane back and forth for an odd number

of passes (e.g., 11-21 times). This process will produce unilamellar vesicles (LUVs) with a

more uniform size distribution.

Purification:

1. To remove the unencapsulated drug, dialyze the liposome suspension against the

hydration buffer using a dialysis membrane with an appropriate molecular weight cut-off.

2. Perform dialysis at 4°C with several buffer changes over 24-48 hours.

Protocol for Characterization of DOPS Liposomes
1. Particle Size and Zeta Potential:

Dilute the liposome suspension in the hydration buffer.
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light
Scattering (DLS).
Measure the zeta potential using Laser Doppler Velocimetry.[10]

2. Encapsulation Efficiency:

Separate the liposomes from the unencapsulated drug using a suitable method (e.g., size
exclusion chromatography or ultracentrifugation).
Disrupt the liposomes using a detergent (e.g., Triton X-100) or an organic solvent.
Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., UV-Vis
spectrophotometry or HPLC).
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Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of
encapsulated drug / Total amount of drug) x 100

3. In Vitro Drug Release:

Place a known amount of the purified liposome suspension in a dialysis bag.
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or acetate buffer at pH
5.5 to mimic endosomal conditions) at 37°C with constant stirring.[2]
At predetermined time points, withdraw aliquots from the release medium and replace with
an equal volume of fresh medium.
Quantify the amount of released drug in the aliquots using a suitable analytical method.
Plot the cumulative percentage of drug released versus time.

Visualizations
Signaling Pathway: Cellular Uptake of DOPS Liposomes
The negative charge of DOPS liposomes can facilitate their uptake by cells through various

endocytic pathways. One prominent mechanism, especially for uptake by phagocytic cells like

macrophages, is the recognition of phosphatidylserine as an "eat-me" signal, which can trigger

phagocytosis. For non-phagocytic cells, clathrin-mediated endocytosis is a common route.
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Caption: Cellular uptake of DOPS liposomes via endocytosis.
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Experimental Workflow: In Vitro Cellular Uptake Analysis
This workflow outlines the key steps to quantify the cellular uptake of fluorescently labeled

DOPS liposomes using flow cytometry and visualize their intracellular localization by confocal

microscopy.[11][12]
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Caption: Workflow for in vitro cellular uptake studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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